Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by multiple functional groups:
- Position 3: An ethyl ester, enhancing solubility in organic solvents.
- Position 4: A methyl group, contributing to steric effects.
- Position 5: A [(4-methoxyphenyl)carbamoyl] moiety, which may influence hydrogen bonding and receptor interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the 4-chlorophenoxy and 4-methoxyphenyl groups could modulate selectivity .
Properties
Molecular Formula |
C24H23ClN2O6S |
|---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-16-7-11-17(31-3)12-8-16)34-23(20)27-19(28)13-33-18-9-5-15(25)6-10-18/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
OTPGFQNBWVUNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate electrophiles.
Introduction of Functional Groups: The chlorophenoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Amidation and Esterification: The acetamido and carbamoyl groups are introduced through amidation reactions, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is being studied for several therapeutic potentials:
- Anti-inflammatory Properties : Research indicates that thiophene derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Biological Research
The compound serves as a valuable tool in biological studies to understand its interactions with enzymes and receptors:
- Enzyme Inhibition Studies : It is utilized to explore the inhibition of specific enzymes that play critical roles in disease pathways.
- Receptor Binding Studies : The binding affinity of the compound to various receptors is being investigated to elucidate its mechanism of action.
Industrial Applications
In addition to its medicinal uses, this compound may have applications in industrial chemistry:
- Synthesis of Complex Organic Molecules : Its unique structure allows it to act as a precursor in synthesizing other complex organic compounds, potentially useful in pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of related compounds:
- Induction of Oct3/4 Expression : A related compound was found to induce Oct3/4 expression in pluripotent stem cells, indicating a role in regenerative medicine and stem cell biology.
- Inhibition of Type III Secretion System : Research has demonstrated that certain derivatives can inhibit the type III secretion system (T3SS) in pathogenic bacteria, presenting an avenue for developing antibiotics against resistant strains.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts physicochemical properties and bioactivity:
Key Observations :
Substituent Variations at Position 5
The carbamoyl group at position 5 modulates electronic and steric properties:
Key Observations :
Structural Modifications at Position 4
Position 4 substituents influence steric hindrance and molecular packing:
Key Observations :
- Crystallographic tools like SHELX and ORTEP-3 (–7) are critical for resolving structural differences in these analogs.
Research Implications
- Medicinal Chemistry: The 4-chlorophenoxy and 4-methoxyphenyl groups in the target compound may synergize for dual enzyme inhibition (e.g., kinase or protease targets).
- Material Science : Thiophene derivatives are explored for organic electronics; however, the carbamoyl and ester groups in this compound may limit conductivity compared to simpler analogs.
Biological Activity
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- CAS Number : 421580-82-7
- SMILES Notation :
CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C
This compound acts primarily as an inhibitor of specific cellular pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with the ATF4 pathway, which is critical in cellular stress responses and has implications in cancer biology and neurodegenerative diseases .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific impact on the ATF4 pathway suggests potential for treating cancers associated with endoplasmic reticulum stress .
Neuroprotective Effects
The compound's structural features imply potential neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. By modulating the unfolded protein response (UPR), it may help mitigate neuronal damage caused by protein misfolding and aggregation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
- Study on Oct3/4 Induction : A related compound was identified as a potent inducer of Oct3/4 expression in pluripotent stem cells, suggesting a role in regenerative medicine . This finding highlights the compound's capability to influence stem cell biology, which could be pivotal in developing therapies for degenerative diseases.
- Inhibition of Type III Secretion System : Research has focused on the type III secretion system (T3SS) in pathogenic bacteria, with findings indicating that certain derivatives can inhibit T3SS activity, presenting an avenue for antibiotic development against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this thiophene-based compound, and how can reaction intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of ethyl acetoacetate with substituted benzaldehydes or isocyanates to form the thiophene core. Key intermediates include carbamoyl and acetyl derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions, followed by purification via column chromatography . Characterization employs 1H/13C NMR to confirm substituent positions and mass spectrometry to verify molecular weight. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How do functional groups (e.g., 4-chlorophenoxy, 4-methoxyphenylcarbamoyl) influence the compound’s solubility and reactivity?
Methodological Answer:
- The 4-chlorophenoxy group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for reactions.
- The 4-methoxyphenylcarbamoyl group enhances hydrogen-bonding potential, influencing crystallization behavior. Solubility tests in solvents like ethanol or dichloromethane are recommended to optimize recrystallization . Reactivity can be assessed via nucleophilic acyl substitution or hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer: Discrepancies in X-ray diffraction data (e.g., disordered atoms or twinning) require iterative refinement using software like SHELXL . For example:
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays while minimizing off-target effects?
Methodological Answer:
- Docking studies : Screen against target enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on the thiophene-3-carboxylate core’s electrostatic interactions with active sites .
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with nitro or amino groups) and compare IC50 values. Use ANOVA to identify statistically significant trends .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled for structural confirmation?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in carbamoyl groups) by acquiring spectra at 298 K vs. 323 K .
- 2D-COSY/HMBC : Assign coupling patterns and long-range correlations to distinguish between regioisomers. For example, the methylthiophene group’s environment can be confirmed via HMBC correlations to adjacent carbonyls .
Handling Contradictions in Literature
- Example : If crystallographic data conflicts with computational docking results, cross-validate using molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility .
- Statistical rigor : Apply Bayesian analysis to weigh conflicting bioactivity datasets, prioritizing studies with >95% confidence intervals .
Safety and Compliance
- Hazard Mitigation : Use fume hoods for reactions involving chlorinated intermediates. Refer to SDS guidelines for PPE (gloves, goggles) and spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
